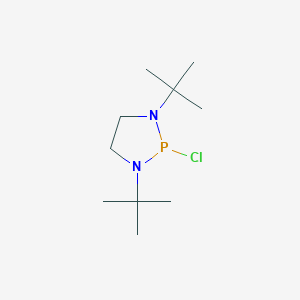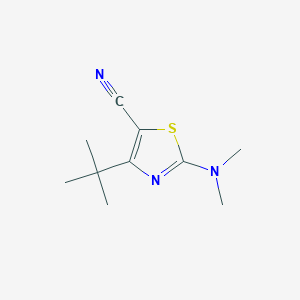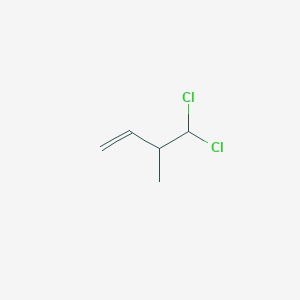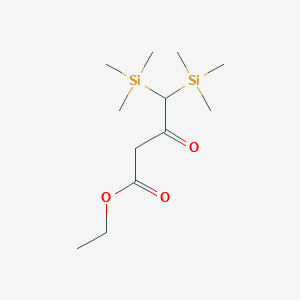
1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- is a compound belonging to the class of diazaphospholidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom. The presence of the chlorine atom and the bulky tert-butyl groups (1,1-dimethylethyl) further modifies its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- typically involves the reaction of a suitable phosphine precursor with a chlorinating agent in the presence of a base. One common method includes the reaction of a phosphine with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as azides or amines.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphoramidates.
Reduction Reactions: The compound can be reduced to form phosphines or other reduced phosphorus species.
Common reagents used in these reactions include sodium azide, lithium chloride, and various oxidizing agents like N2O4 . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- has several applications in scientific research:
Catalysis: It is used as a ligand in catalytic reactions, particularly in enantioselective reductions.
Material Science: The compound is employed in the synthesis of novel materials with unique properties.
Biological Research: It is used in the modification of biomolecules and the study of phosphorus-containing compounds in biological systems.
Mécanisme D'action
The mechanism of action of 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- involves the interaction of the phosphorus atom with various molecular targets. The chlorine atom can be displaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. The bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- include:
- 2-Azido-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine
- 2-Chloro-1,3-dimethyl-1,3,2-diazaphospholidine
These compounds share the diazaphospholidine core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of chlorine and tert-butyl groups in 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- provides distinct reactivity and steric effects, making it valuable in specific research contexts.
Propriétés
Numéro CAS |
89437-94-5 |
|---|---|
Formule moléculaire |
C10H22ClN2P |
Poids moléculaire |
236.72 g/mol |
Nom IUPAC |
1,3-ditert-butyl-2-chloro-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C10H22ClN2P/c1-9(2,3)12-7-8-13(14(12)11)10(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
VWQBDOYUBDEPQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CCN(P1Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)

![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)
![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)


![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)




